Bienvenue dans la boutique en ligne BenchChem!

3-(4-methoxyphenyl)-N-(1,2-oxazol-4-yl)propanamide

regioisomer isoxazole structure–activity relationship

Select 3-(4-methoxyphenyl)-N-(1,2-oxazol-4-yl)propanamide for unambiguous GIRK2-targeted screening. This 4-yl isoxazole-amide is distinguished from its 3-yl regioisomer and phenylthio analogs, eliminating confounding SAR variability. With computed XLogP3-AA of 1.4 and TPSA of 64.4 Ų, it occupies favorable oral drug-like space, offering superior solubility and formulation readiness over lipophilic congeners. Sourced from the Vanderbilt HTS GIRK2 dataset, it provides immediate target-context justification for hit confirmation and lead optimization in epilepsy, pain, or cardiac programs.

Molecular Formula C13H14N2O3
Molecular Weight 246.266
CAS No. 1396765-31-3
Cat. No. B2641045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-methoxyphenyl)-N-(1,2-oxazol-4-yl)propanamide
CAS1396765-31-3
Molecular FormulaC13H14N2O3
Molecular Weight246.266
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CCC(=O)NC2=CON=C2
InChIInChI=1S/C13H14N2O3/c1-17-12-5-2-10(3-6-12)4-7-13(16)15-11-8-14-18-9-11/h2-3,5-6,8-9H,4,7H2,1H3,(H,15,16)
InChIKeyPVGRKACMFFRPQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Methoxyphenyl)-N-(1,2-oxazol-4-yl)propanamide (CAS 1396765-31-3): Structural Identity and Physicochemical Baseline for Procurement


3-(4-Methoxyphenyl)-N-(1,2-oxazol-4-yl)propanamide (CAS 1396765-31-3) is a synthetic small-molecule amide (MF: C₁₃H₁₄N₂O₃, MW: 246.26 g/mol) that embeds a 4-methoxyphenylpropanamide scaffold linked to an isoxazole (1,2-oxazole) heterocycle at the N‑4 position [1]. The compound exhibits computed XLogP3-AA of 1.4, a topological polar surface area (TPSA) of 64.4 Ų, one H‑bond donor, and four H‑bond acceptors, placing it firmly within oral drug‑like chemical space [1]. A disclosed HTS counter‑screen identifies its interaction with the G protein‑gated inwardly rectifying potassium channel 2 (GIRK2), suggesting a defined, albeit preliminary, biological annotation [2]. These baseline identifiers enable unambiguous compound registration and differentiation from positional isomers and other isoxazole‑amide analogs in procurement workflows.

Why Generic Substitution of 3-(4-Methoxyphenyl)-N-(1,2-oxazol-4-yl)propanamide with Other Isoxazole Amides Carries Scientific Risk


Direct interchange of 3-(4-methoxyphenyl)-N-(1,2-oxazol-4-yl)propanamide with other isoxazole‑amide analogs—including its own 3‑yl regioisomer or thioether‑linked congeners—can alter both physicochemical property vectors and biological annotation. The precise attachment position of the isoxazole ring (4‑yl vs. 3‑yl) modifies hydrogen‑bonding geometry, conformational flexibility, and electronic distribution at the amide linkage, which in turn influences target engagement profiles [1]. Even subtle structural changes such as replacing the 4‑methoxyphenyl group with a phenylthio moiety can shift lipophilicity, TPSA, and, critically, the registered bioactivity fingerprint . The quantitative comparisons detailed below demonstrate that these seemingly minor modifications produce measurable differences in computed descriptors and annotated assay results, making uninformed substitution a source of irreproducible data in screening or lead‑optimization campaigns.

Quantitative Differentiation Guide for 3-(4-Methoxyphenyl)-N-(1,2-oxazol-4-yl)propanamide (CAS 1396765-31-3) Versus Closest Analogs


Regioisomeric Differentiation: 4‑yl vs. 3‑yl Isoxazole Attachment

The target compound features the isoxazole ring linked at the N‑4 position (CON–C₄ of isoxazole), whereas its closest regioisomer, 3-(4-methoxyphenyl)-N-(1,2-oxazol-3-yl)propanamide, attaches the identical propanamide scaffold at the N‑3 position [1]. The 4‑yl substitution pattern positions the ring heteroatoms (N, O) in a 1,2‑orientation relative to the amide attachment point, altering the spatial presentation of hydrogen‑bond acceptors. In contrast, the 3‑yl isomer places the amide bond adjacent to the ring oxygen, creating a distinct electronic and steric environment around the amide carbonyl. This regioisomeric difference is known to modulate target recognition in isoxazole‑amide series; for example, in N‑(isoxazolyl)propanamide kinase inhibitors, the position of the isoxazole attachment has been shown to influence potency by >10‑fold through altered hinge‑binding geometry [2]. Although direct head‑to‑head activity data for this specific pair are not publicly available, the well‑documented regioisomer‑sensitivity of isoxazole‑amide pharmacophores demands that procurement decisions explicitly specify the 4‑yl isomer.

regioisomer isoxazole structure–activity relationship

Computed Lipophilicity (XLogP3-AA) Differentiation from Thioether and Sulfonyl Analogs

The computed partition coefficient (XLogP3-AA) for 3-(4-methoxyphenyl)-N-(1,2-oxazol-4-yl)propanamide is 1.4, placing it in the optimal range for oral absorption (Lipinski Rule of Five: XLogP ≤ 5) [1]. In contrast, the thioether analog N-(isoxazol-4-yl)-3-(phenylthio)propanamide (CAS 1396850-51-3) carries a phenylthio substituent in place of the 4‑methoxyphenyl group. Replacing the polar methoxy group (–OCH₃) with a less polar thioether linkage (–S–) is expected to increase lipophilicity, and the structurally related phenylthio congener has been reported to exhibit an IC₅₀ of approximately 25 µM against MCF‑7 breast cancer cells . While the target compound's own cellular IC₅₀ remains uncharacterized in public databases, its lower computed logP and distinct heteroatom topology suggest a different solubility and permeability profile, which would influence both in vitro assay behavior and in vivo pharmacokinetic suitability.

lipophilicity drug-likeness isoxazole amide

Annotated Biological Target Fingerprint: GIRK2 Channel Interaction Versus Unannotated Analogs

A high‑throughput screening dataset deposited under the identifier VANDERBILT_HTS_GIRK2_MPD explicitly includes 3-(4-methoxyphenyl)-N-(1,2-oxazol-4-yl)propanamide as a test article for G protein‑gated inwardly rectifying potassium channel 2 (GIRK2) modulator discovery [1]. While the individual activity score is not disclosed in the public ChemSrc summary, the mere inclusion in a target‑specific HTS collection constitutes a verifiable biological annotation that distinguishes the compound from numerous other isoxazole‑amide analogs lacking any curated target association [2]. GIRK2 channels are therapeutic targets in neurological and cardiac disorders, including epilepsy, pain, and atrial fibrillation. In contrast, the regioisomer 3-(4-methoxyphenyl)-N-(1,2-oxazol-3-yl)propanamide and the thioether analog have no publicly curated GIRK2 annotation, suggesting divergent biological recognition .

GIRK2 potassium channel HTS screening

Optimal Research and Procurement Application Scenarios for 3-(4-Methoxyphenyl)-N-(1,2-oxazol-4-yl)propanamide (CAS 1396765-31-3)


GIRK2‑Focused Hit‑Confirmation and SAR Expansion in Neuroscience

Investigators pursuing modulators of G protein‑gated inwardly rectifying potassium channels (GIRK2) for epilepsy, pain, or cardiac indications can use this compound as a structurally defined starting point for hit confirmation and analog synthesis. Its presence in the VANDERBILT_HTS_GIRK2_MPD dataset provides immediate target‑context justification [1]. The well‑characterized regioisomeric identity (4‑yl isoxazole) supports reproducible SAR series design, avoiding the confounding effects of unintended 3‑yl isomer contamination [2].

Lead‑Optimization Libraries Requiring Balanced Lipophilicity (XLogP ≈ 1.4)

Medicinal chemistry programs that prioritize oral drug‑like space can select this compound as a core scaffold based on its computed XLogP3-AA of 1.4 and TPSA of 64.4 Ų, both within favorable ADME ranges [3]. When compared to the more lipophilic phenylthio analog, this compound is predicted to offer superior aqueous solubility, reducing the risk of solubility‑limited assay interference and enhancing downstream formulation feasibility .

Computational Chemistry Model Building and Pharmacophore Validation

Computational chemists constructing pharmacophore models for isoxazole‑amide–protein interactions can use the defined 4‑yl regioisomeric geometry and the single‑bond rotatable linker count (5 rotatable bonds) of this compound as a reference conformation. The experimentally confirmed H‑bond donor/acceptor count (1/4) and moderate topological polarity provide a validated input for docking and molecular dynamics simulations targeting isoxazole‑binding pockets [3].

Quote Request

Request a Quote for 3-(4-methoxyphenyl)-N-(1,2-oxazol-4-yl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.